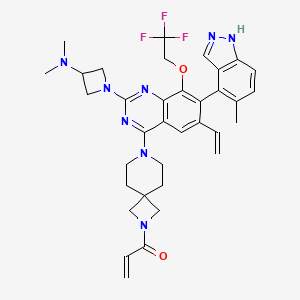
Metallo-|A-lactamase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metallo-|A-lactamase-IN-5 is a compound designed to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the fight against antibiotic resistance, particularly in Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metallo-β-lactamase inhibitors, including Metallo-|A-lactamase-IN-5, involves various methodologies. These methods often include the formation of diazabicyclooctane (DBO), cyclic boronate, and dual-nature inhibitors . The synthetic routes typically involve multi-step reactions, including acylation, substitution, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of metallo-β-lactamase inhibitors requires scalable and cost-effective methods. The production process involves optimizing reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Metallo-|A-lactamase-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different inhibitory activities against metallo-β-lactamases .
Scientific Research Applications
Metallo-|A-lactamase-IN-5 has several scientific research applications:
Mechanism of Action
Metallo-|A-lactamase-IN-5 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates the zinc ions, thereby inhibiting the enzyme’s ability to hydrolyze β-lactam antibiotics . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Vaborbactam: A cyclic boronate inhibitor.
Avibactam: A diazabicyclooctane inhibitor.
Aspergillomarasmin A: A natural product inhibitor
Uniqueness
Metallo-|A-lactamase-IN-5 is unique due to its dual-nature inhibition mechanism, which involves both chelation of zinc ions and interaction with the enzyme’s active site. This dual mechanism enhances its inhibitory potency and broadens its spectrum of activity against various metallo-β-lactamases .
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[benzyl-[(8-hydroxy-5-nitroquinolin-7-yl)methyl]amino]acetonitrile |
InChI |
InChI=1S/C19H16N4O3/c20-8-10-22(12-14-5-2-1-3-6-14)13-15-11-17(23(25)26)16-7-4-9-21-18(16)19(15)24/h1-7,9,11,24H,10,12-13H2 |
InChI Key |
CJFJGNGFFLNDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


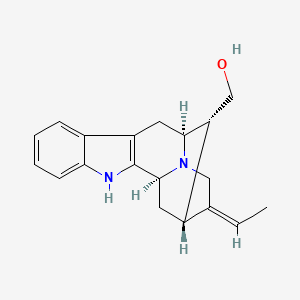
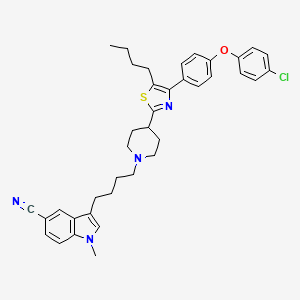
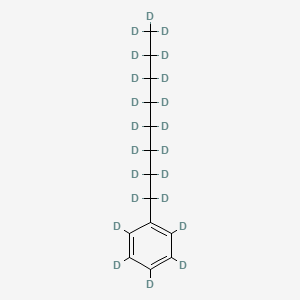
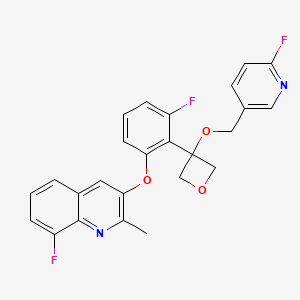
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
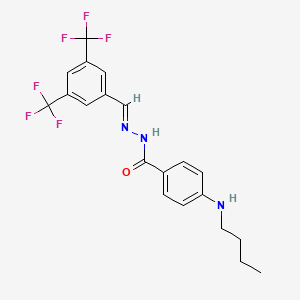
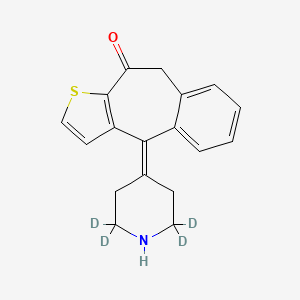
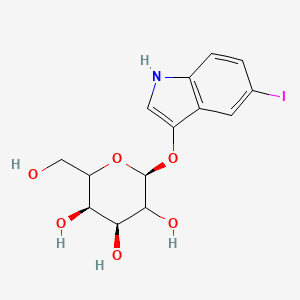

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
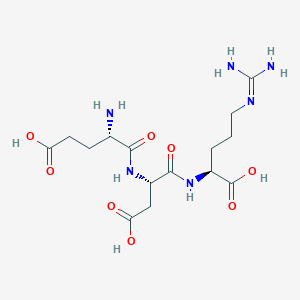
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
